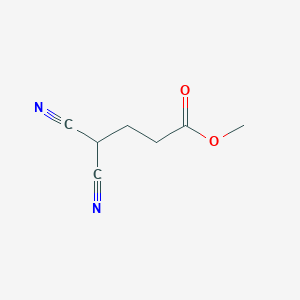

Methyl 4,4-dicyanobutanoate

Description

Methyl 4,4-dicyanobutanoate is an ester derivative of butanoic acid featuring two cyano (-CN) groups at the 4-position of the carbon chain. Cyano groups are strongly electron-withdrawing, which likely enhances the compound’s reactivity in nucleophilic substitutions or cyclization reactions. Esters with cyano substituents are often intermediates in pharmaceutical and polymer synthesis due to their ability to participate in diverse chemical transformations .

Properties

CAS No. |

111372-86-2 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

methyl 4,4-dicyanobutanoate |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6(4-8)5-9/h6H,2-3H2,1H3 |

InChI Key |

VKOWXLGJRIQGOC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,4-dicyanobutanoate can be synthesized through various methods. One common approach involves the reaction of malononitrile with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition followed by cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process typically includes steps for purification, such as recrystallization or distillation, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-dicyanobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano groups to primary amines.

Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of diamines.

Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

Methyl 4,4-dicyanobutanoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development and as an intermediate in pharmaceutical synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,4-dicyanobutanoate involves its reactivity with various nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as an intermediate or a starting material.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 4,4-Dicyanobutanoate

Ethyl 4,4-dicyanobutanoate (CAS: N/A) shares the same dicyanobutanoate backbone but substitutes the methyl ester with an ethyl group. This structural difference increases molecular weight and may reduce volatility compared to the methyl analog. Ethyl esters generally exhibit lower solubility in polar solvents due to the larger hydrophobic alkyl chain.

| Property | Methyl 4,4-Dicyanobutanoate (Inferred) | Ethyl 4,4-Dicyanobutanoate |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₂ | C₇H₈N₂O₂ |

| Molecular Weight | ~138 g/mol | ~152 g/mol |

| Key Substituents | Methyl ester, -CN groups | Ethyl ester, -CN groups |

| Commercial Availability | Not specified | Limited (1 supplier) |

Methyl 4,4-Dichlorobutanoate

Methyl 4,4-dichlorobutanoate (CAS: 81236-55-7) replaces cyano groups with chlorine atoms. Its Kovats retention index data suggest higher volatility compared to cyano-substituted analogs .

Methyl 4,4-Difluorocyclohexanecarboxylate

This fluorinated cyclohexane derivative (CAS: 121629-14-9) differs in having a cyclohexane ring and fluorine substituents. The fluorine atoms enhance thermal stability (boiling point: 182°C) and metabolic resistance compared to linear dicyano esters. Its density (1.13 g/cm³) and refractive index (1.411) reflect the influence of the fluorinated cyclohexane structure .

| Property | This compound | Methyl 4,4-Difluorocyclohexanecarboxylate |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₂ | C₈H₁₂F₂O₂ |

| Molecular Weight | ~138 g/mol | 178.18 g/mol |

| Boiling Point | Not available | 182°C |

| Key Features | Linear chain, -CN groups | Cyclohexane ring, -F substituents |

Ethyl 4,4-Diethoxy-2-Methyl-3-Oxobutanoate

This compound (CAS: 24132-51-2) features ethoxy and oxo groups, enabling keto-enol tautomerism and participation in condensation reactions. Synthesis routes emphasize multi-step alkoxylation and oxidation .

| Property | This compound | Ethyl 4,4-Diethoxy-2-Methyl-3-Oxobutanoate |

|---|---|---|

| Functional Groups | -CN, ester | -OEt, ketone, ester |

| Molecular Weight | ~138 g/mol | 232.277 g/mol |

| Synthetic Complexity | Moderate | High (multi-step) |

Reactivity and Application Comparisons

- Cyano vs. Halogen Substituents: Cyano groups in this compound enhance electrophilicity, making it suitable for Michael additions or nitrile hydrolysis. In contrast, chloro analogs (e.g., Methyl 4,4-dichlorobutanoate) favor nucleophilic displacement .

- Steric and Electronic Effects: Fluorinated cyclohexane derivatives (e.g., Methyl 4,4-difluorocyclohexanecarboxylate) exhibit greater conformational rigidity and stability, ideal for agrochemicals. Linear dicyano esters may prioritize flexibility in polymer precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.